molecular formula C17H16O2 B6356471 (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1176514-42-3

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6356471
CAS No.: 1176514-42-3
M. Wt: 252.31 g/mol
InChI Key: XXQFFEWZAUDDOD-ZHACJKMWSA-N
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Description

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on one phenyl ring and a methyl group on the other, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one

Uniqueness

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and methyl groups on the phenyl rings. This structural variation can lead to differences in chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant biological activities. This article explores its biological activity, including antibacterial, antifungal, and antioxidant properties, supported by research findings and data tables.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1322807-36-2

Antibacterial Activity

Chalcones have been reported to exhibit notable antibacterial properties against various strains of bacteria. A study analyzing a series of chalcone derivatives found that compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus subtilis0.0098 mg/mL
Pseudomonas aeruginosa0.039 mg/mL

These findings suggest that the compound can serve as a potential lead for developing new antibacterial agents .

Antifungal Activity

Similar to its antibacterial properties, this compound has demonstrated antifungal activity. In vitro studies have shown that chalcones can inhibit the growth of various fungal strains, including Candida albicans.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.0048 mg/mL
Fusarium oxysporum0.039 mg/mL

These results indicate the compound's potential as an antifungal agent .

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties, which help in neutralizing free radicals in biological systems. Research has indicated that this compound exhibits significant antioxidant activity, contributing to its protective effects against oxidative stress.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several chalcone derivatives, including this compound. The study concluded that the compound effectively inhibited bacterial growth and could be developed into a therapeutic agent for infections caused by resistant strains .
  • Antioxidant Potential Assessment : Another investigation focused on the antioxidant capabilities of various chalcones, highlighting the ability of this compound to scavenge free radicals and reduce oxidative damage in cellular models .

Properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-6-5-7-14(12-13)10-11-16(18)15-8-3-4-9-17(15)19-2/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQFFEWZAUDDOD-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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